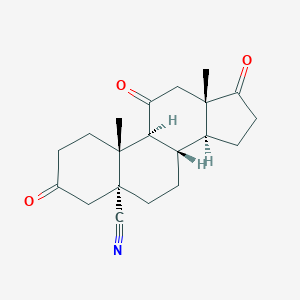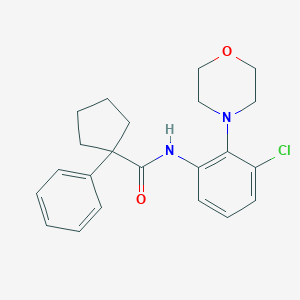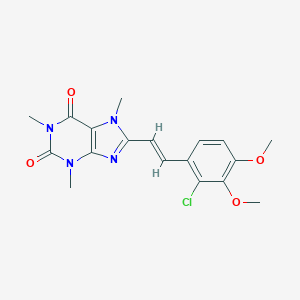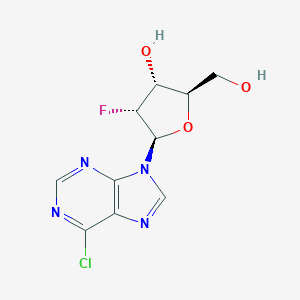![molecular formula C15H12ClN3O3 B234524 N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CL-316243 and is a selective β3-adrenergic receptor agonist. The purpose of
作用機序
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide acts as a selective β3-adrenergic receptor agonist. The β3-adrenergic receptor is expressed in various tissues, including adipose tissue, skeletal muscle, and the heart. Activation of the β3-adrenergic receptor leads to increased lipolysis in adipose tissue, increased glucose uptake in skeletal muscle, and improved cardiac function.
Biochemical and Physiological Effects
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has several biochemical and physiological effects. In adipose tissue, this compound leads to increased lipolysis, which results in the breakdown of stored fat. In skeletal muscle, this compound leads to increased glucose uptake, which results in improved insulin sensitivity. In the heart, this compound leads to improved cardiac function, which results in improved cardiovascular health.
実験室実験の利点と制限
One advantage of using N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in lab experiments is its selectivity for the β3-adrenergic receptor. This allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other adrenergic receptors. One limitation of using this compound in lab experiments is its potential toxicity. High doses of this compound have been shown to cause liver damage in animal models.
将来の方向性
There are several future directions for research on N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. One direction is to study the effects of this compound on human subjects. Another direction is to study the potential applications of this compound in the treatment of various diseases, such as obesity, diabetes, and cardiovascular disease. Additionally, further research is needed to determine the optimal dosing and administration of this compound to minimize potential toxicity.
合成法
The synthesis of N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves several steps. The first step involves the reaction of 2-amino-5-chloro-3-methoxypyridine with ethyl chloroacetate to form 2-ethoxycarbonyl-5-chloro-3-methoxypyridine. The second step involves the reaction of 2-ethoxycarbonyl-5-chloro-3-methoxypyridine with oxalyl chloride to form 2-chloro-5-chlorocarbonyl-3-methoxypyridine. The third step involves the reaction of 2-chloro-5-chlorocarbonyl-3-methoxypyridine with 2-amino-4-methoxyphenol to form N-(2-amino-4-methoxyphenyl)-2-chloro-5-chlorocarbonyl-3-methoxypyridine. The final step involves the reaction of N-(2-amino-4-methoxyphenyl)-2-chloro-5-chlorocarbonyl-3-methoxypyridine with acetic anhydride to form N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide.
科学的研究の応用
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been extensively studied for its potential applications in various fields. In the field of obesity research, this compound has been shown to increase energy expenditure and reduce body weight in animal models. In the field of diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In the field of cardiovascular research, this compound has been shown to improve cardiac function and reduce blood pressure in animal models.
特性
製品名 |
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide |
|---|---|
分子式 |
C15H12ClN3O3 |
分子量 |
317.72 g/mol |
IUPAC名 |
N-[3-chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H12ClN3O3/c1-8(20)18-11-7-9(6-10(16)13(11)21-2)15-19-14-12(22-15)4-3-5-17-14/h3-7H,1-2H3,(H,18,20) |
InChIキー |
CXLHOQWLXMTEIJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl)OC |
正規SMILES |
CC(=O)NC1=C(C(=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)


![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)


![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)